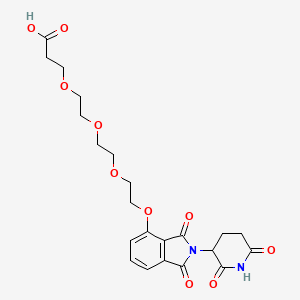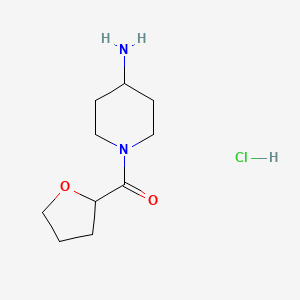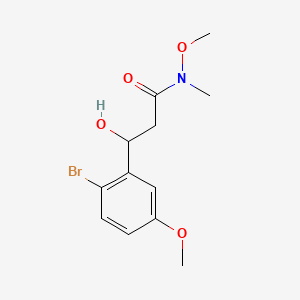![molecular formula C10H16ClF2NO2 B14771813 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride typically involves a multi-step process One common method starts with the preparation of the spirocyclic core, which can be achieved through a stereoselective cyclization reactionThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt through reaction with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, often using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds
Scientific Research Applications
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can be compared to other spirocyclic compounds, such as:
Spirooxindoles: Known for their applications in medicinal chemistry.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals.
Spirocyclic ketones: Studied for their unique chemical properties
The uniqueness of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride lies in its difluoro substitution, which can enhance its stability and biological activity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C10H16ClF2NO2 |
|---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H |
InChI Key |
WDSYUIPUBIFMBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


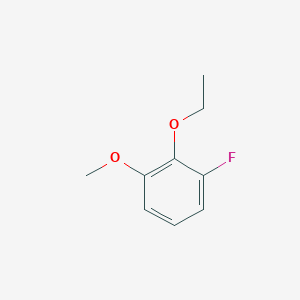
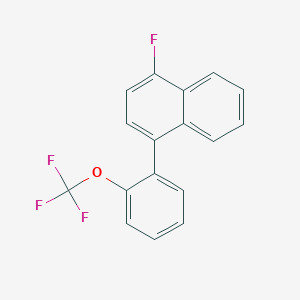
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
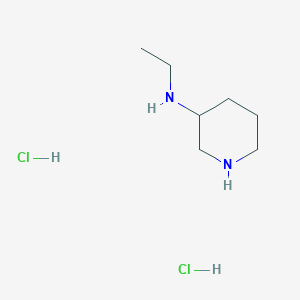
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
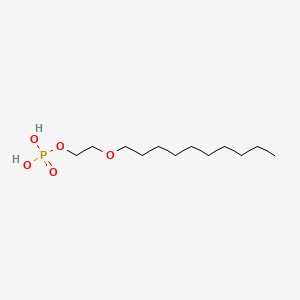
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
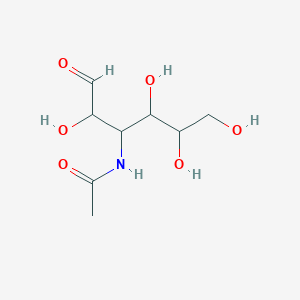
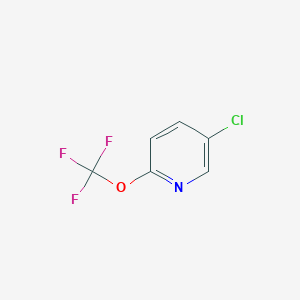
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
